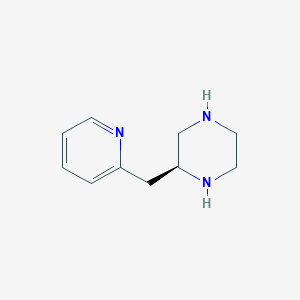
(S)-2-(Pyridin-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Pyridin-2-ylmethyl)piperazine is a chiral compound featuring a piperazine ring substituted with a pyridin-2-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperazine and pyridine moieties in its structure makes it a versatile scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Pyridin-2-ylmethyl)piperazine typically involves the reaction of (S)-piperazine with 2-chloromethylpyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the enantiomeric purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the pyridine ring.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified piperazine or pyridine rings.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(Pyridin-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(Pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors in the central nervous system. The pyridine moiety can enhance the binding affinity and specificity of the compound for its targets.
Comparación Con Compuestos Similares
®-2-(Pyridin-2-ylmethyl)piperazine: The enantiomer of the compound, with similar but distinct pharmacological properties.
2-(Pyridin-2-ylmethyl)piperidine: A structurally related compound with a piperidine ring instead of piperazine.
2-(Pyridin-2-ylmethyl)pyrazine: Another related compound with a pyrazine ring.
Uniqueness: (S)-2-(Pyridin-2-ylmethyl)piperazine is unique due to its chiral nature and the presence of both piperazine and pyridine moieties
Propiedades
Número CAS |
1217471-34-5 |
|---|---|
Fórmula molecular |
C10H15N3 |
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
(2S)-2-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-2-4-12-9(3-1)7-10-8-11-5-6-13-10/h1-4,10-11,13H,5-8H2/t10-/m0/s1 |
Clave InChI |
BNVDJCJTNXGSDK-JTQLQIEISA-N |
SMILES isomérico |
C1CN[C@H](CN1)CC2=CC=CC=N2 |
SMILES canónico |
C1CNC(CN1)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


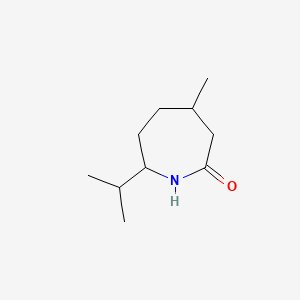
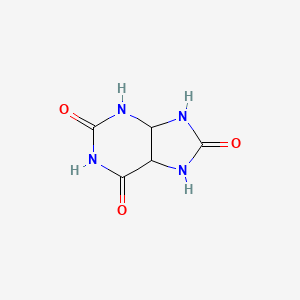

![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
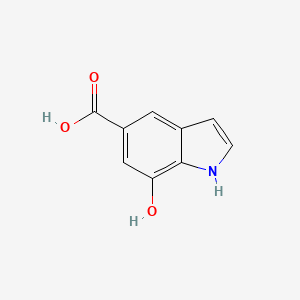
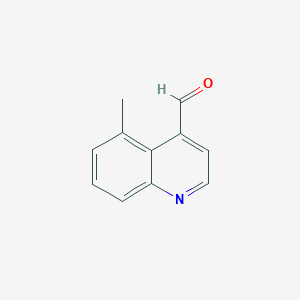
![(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol](/img/structure/B11914730.png)






